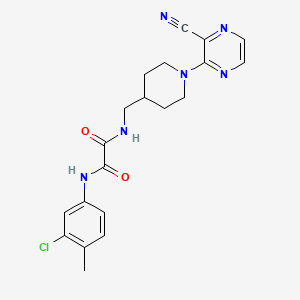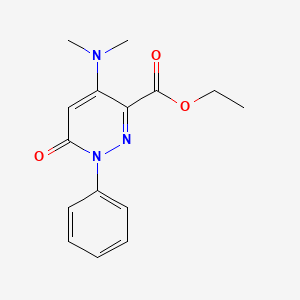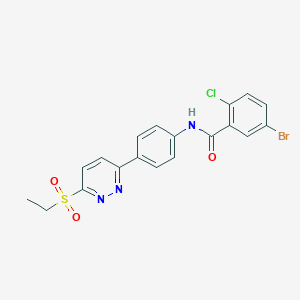
N1-(3-chloro-4-methylphenyl)-N2-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N1-(3-chloro-4-methylphenyl)-N2-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)oxalamide" is a complex organic molecule that appears to be related to a class of compounds that have been synthesized for various studies in crystallography, spectroscopy, and quantum chemical studies. These compounds typically feature a piperidine moiety, which is a six-membered ring containing one nitrogen atom, and various substituents that can affect their physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of related compounds often involves the Michael addition of secondary amines to α, β-unsaturated carbonyl compounds, as seen in the synthesis of a novel quinolinone derivative . Similarly, oxime compounds have been synthesized by reacting specific ketones with chlorinated pyridines . These methods suggest that the synthesis of the compound might also involve multi-step reactions including amine addition and subsequent modifications to introduce the oxalamide group.
Molecular Structure Analysis
The molecular structure of similar compounds has been extensively studied using X-ray crystallography. For instance, a chlorophenyl piperidinyl methyl quinolinone derivative was confirmed to interact with other molecules through various intermolecular interactions . Another study on a methyl piperidinone oxime compound revealed a nonplanar structure with the piperidine ring adopting a chair conformation . These findings indicate that the molecular structure of "this compound" would likely exhibit similar complex conformations and intermolecular interactions.
Chemical Reactions Analysis
The reactivity of such compounds can be inferred from local reactivity descriptors calculated through quantum chemical studies, which help identify chemically reactive sites within the molecule . These descriptors are crucial for understanding how the compound might undergo further chemical reactions, such as nucleophilic or electrophilic attacks at specific positions on the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be predicted using various computational methods. Density Functional Theory (DFT) calculations have been used to predict vibrational wavenumbers, NMR chemical shift values, and molecular electrostatic potential, which often show good agreement with experimental data . Additionally, thermodynamic properties and electronic absorption spectra can be investigated theoretically, providing insights into the stability and electronic structure of the compound . The oxalamide compound would likely have similar properties, which could be analyzed using these computational techniques.
Wissenschaftliche Forschungsanwendungen
Metabolism and Disposition Studies
- Metabolism of HIV-1 Protease Inhibitors : A study explored the metabolism of L-735,524, a potent HIV-1 protease inhibitor, identifying major metabolic pathways including glucuronidation, N-oxidation, and hydroxylation among others in human urine (Balani et al., 1995).
- Disposition of SB-649868 : Research on SB-649868, an orexin receptor antagonist, showed extensive metabolism with elimination mainly via feces, indicating significant biotransformation and the role of metabolism in drug disposition (Renzulli et al., 2011).
Pharmacokinetic Studies
- Pharmacokinetics of Venetoclax : A study on venetoclax, a B-cell lymphoma-2 inhibitor, highlighted its metabolism and excretion in humans, contributing to the understanding of its pharmacokinetic profile (Liu et al., 2017).
- Evaluation of TZT-1027 : TZT-1027, a cytotoxic dolastatin 10 derivative, was studied for its dose-limiting toxicities and pharmacokinetics in patients with advanced solid tumors, providing insights into its therapeutic potential and metabolic profile (de Jonge et al., 2005).
Receptor Occupancy and Efficacy
- 5-HT1A Receptor Occupancy : A novel full antagonist for the 5-HT1A receptor was evaluated for its occupancy and efficacy in treating anxiety and mood disorders, showcasing the application of receptor occupancy studies in drug development (Rabiner et al., 2002).
Toxicology and Safety Evaluation
- Toxicology of MPTP : The toxicological study of MPTP, a compound causing parkinsonism, sheds light on the importance of safety evaluations in understanding the potential neurological impacts of chemical exposures (Langston et al., 1983).
Eigenschaften
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6O2/c1-13-2-3-15(10-16(13)21)26-20(29)19(28)25-12-14-4-8-27(9-5-14)18-17(11-22)23-6-7-24-18/h2-3,6-7,10,14H,4-5,8-9,12H2,1H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPBMZFUAWEOCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,4,4-Trimethylpentan-2-yl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride](/img/structure/B2503639.png)

![2-[2-(4-ethoxyphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-1-yl]acetic Acid](/img/structure/B2503643.png)
![5-Bromo-6-[(4-fluorophenyl)methyl]-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine](/img/structure/B2503644.png)

![8-(2-bromoethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2503647.png)
![N-cyclopentyl-2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2503648.png)

![N-(4-ethylphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2503653.png)
![2-[4-[4-(4-Ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2503654.png)
![6-(Pyridin-3-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2503656.png)

![N-[3-(2-Methylindol-1-yl)propyl]prop-2-enamide](/img/structure/B2503661.png)
